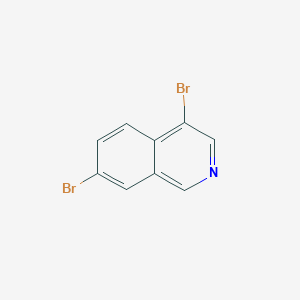

4,7-Dibromoisoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dibromoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECTWGZDTRBAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-10-1 | |

| Record name | 4,7-dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Synthesis of 4,7-Dibromoisoquinoline: A Technical Guide for Advanced Research

Introduction: The Significance of the 4,7-Dibromoisoquinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoquinoline core stands as a "privileged scaffold," a foundational structure present in a multitude of biologically active compounds and functional materials.[1] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its synthetic versatility. The bromine atoms at the C4 and C7 positions of 4,7-dibromoisoquinoline serve as valuable synthetic handles, enabling a diverse range of post-synthesis modifications through transition-metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[2] This allows for the construction of complex molecular architectures and the generation of extensive compound libraries for biological screening.[1]

The resulting derivatives are explored for a wide array of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of a robust synthetic route to 4,7-dibromoisoquinoline, focusing on the underlying chemical principles and providing a detailed, field-proven protocol for its preparation.

Primary Synthetic Strategy: A Modified Pomeranz-Fritsch Reaction

The most direct and regioselective approach to 4,7-dibromoisoquinoline is through a modification of the classical Pomeranz-Fritsch reaction.[4][5] This powerful method constructs the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[6] By employing a strategically dibrominated benzaldehyde as the starting material, the desired 4,7-dibromo substitution pattern can be directly installed.

Causality of the Synthetic Design

The choice of the Pomeranz-Fritsch reaction is predicated on its reliability and the commercial availability of the requisite precursors. The key to achieving the desired 4,7-dibromo substitution lies in starting with 2,5-dibromobenzaldehyde. The bromine atom at the 2-position of the benzaldehyde deactivates the ortho-position for electrophilic attack, while the bromine at the 5-position remains, ultimately becoming the bromine at the 7-position of the isoquinoline ring. The cyclization step, which is an intramolecular electrophilic aromatic substitution, then proceeds at the less sterically hindered and electronically favorable position, leading to the formation of the 4-bromo-7-bromoisoquinoline (4,7-dibromoisoquinoline).

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 4,7-dibromoisoquinoline via a modified Pomeranz-Fritsch reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,5-Dibromobenzaldehyde | 263.91 | 10.0 | 2.64 g |

| Aminoacetaldehyde diethyl acetal | 133.19 | 11.0 | 1.47 g (1.63 mL) |

| Toluene, anhydrous | 92.14 | - | 50 mL |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 20 mL |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | - | As needed |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

Part 1: Schiff Base Formation

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-dibromobenzaldehyde (2.64 g, 10.0 mmol) and anhydrous toluene (50 mL).

-

Add aminoacetaldehyde diethyl acetal (1.63 mL, 11.0 mmol) to the flask.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the formation of the Schiff base is complete (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Schiff base intermediate as an oil.

Part 2: Cyclization and Aromatization

-

In a separate 100 mL round-bottom flask, place concentrated sulfuric acid (20 mL) and cool it to 0 °C in an ice bath.

-

Slowly add the crude Schiff base intermediate to the cold sulfuric acid with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C for 2-3 hours. The color of the solution will typically darken.

-

Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice (approx. 100 g) in a large beaker.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,7-dibromoisoquinoline.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4,7-dibromoisoquinoline.

Alternative Synthetic Consideration: Sequential Bromination

An alternative, though likely less regioselective, pathway to 4,7-dibromoisoquinoline involves the sequential bromination of isoquinoline. This would entail the synthesis of either 4-bromoisoquinoline or 7-bromoisoquinoline, followed by a second bromination step.

-

Synthesis of 4-Bromoisoquinoline: This can be achieved by the direct bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[7]

-

Synthesis of 7-Bromoisoquinoline: This typically requires directed bromination under carefully controlled acidic conditions to favor substitution at the 7-position.[3]

The subsequent bromination of either of these monobrominated isomers would likely yield a mixture of dibrominated products, including the desired 4,7-isomer, which would necessitate careful purification. The directing effects of the existing bromine atom and the protonated nitrogen of the isoquinoline ring would influence the position of the second bromination.[2]

Characterization of 4,7-Dibromoisoquinoline

The identity and purity of the synthesized 4,7-dibromoisoquinoline should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons of the isoquinoline core. The chemical shifts and coupling constants will be indicative of the 4,7-substitution pattern.

-

¹³C NMR will display the expected number of signals for the carbon atoms in the molecule, with the carbons attached to bromine exhibiting characteristic shifts.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4,7-dibromoisoquinoline (C₉H₅Br₂N), along with a characteristic isotopic pattern for a molecule containing two bromine atoms.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The modified Pomeranz-Fritsch reaction starting from 2,5-dibromobenzaldehyde represents a robust and regioselective strategy for the synthesis of 4,7-dibromoisoquinoline. This key intermediate provides a versatile platform for the development of novel compounds in medicinal chemistry and materials science. The detailed protocol provided herein offers a reliable method for the preparation of this valuable building block, enabling further exploration of the chemical space accessible from the isoquinoline scaffold.

References

-

Understanding the Synthesis and Applications of 7-Bromoisoquinoline. (n.d.). Retrieved from Google Search.[3]

-

Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]7]

- A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company.

- 7-Bromo-5-nitroisoquinoline. (n.d.). Benchchem.

- Isoquinoline synthesis. (2010, May 6).

-

CN102875465A - Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents. Retrieved from ]

- Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. (2024, December 16). The Journal of Organic Chemistry.

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]]

-

Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]]

- Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (n.d.). Benchchem.

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]4]

- Preparation and Properties of Isoquinoline. (n.d.).

Sources

- 1. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 2. 7-Bromo-5-nitroisoquinoline | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

4,7-Dibromoisoquinoline: A Technical Guide for Advanced Synthesis

An In-depth Examination of a Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Introduction

4,7-Dibromoisoquinoline is a key heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its isoquinoline core is a privileged scaffold found in a multitude of biologically active natural products and synthetic pharmaceuticals.[3][4] The strategic placement of two bromine atoms on the isoquinoline framework provides reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of diverse molecular libraries, making 4,7-dibromoisoquinoline a valuable starting material for the synthesis of novel therapeutic agents and functional organic materials.[1][5]

This technical guide provides a comprehensive overview of the chemical properties of 4,7-dibromoisoquinoline, including its synthesis, reactivity, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block in their synthetic endeavors.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of 4,7-dibromoisoquinoline is essential for its effective application in chemical synthesis and for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | [6] |

| Molecular Weight | 286.95 g/mol | [6] |

| Physical Form | Solid | [7] |

| Solubility | Soluble in many organic solvents, limited solubility in water. | [6] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [7] |

Synthesis of 4,7-Dibromoisoquinoline

The synthesis of 4,7-dibromoisoquinoline can be approached through various methods, often involving the bromination of isoquinoline itself or a suitable precursor. The precise control of reaction conditions is crucial to achieve the desired regioselectivity.

One common strategy involves the direct bromination of isoquinoline. However, this can lead to a mixture of brominated isomers, necessitating careful purification.[8][9] A more controlled approach often involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. The temperature of the reaction must be carefully managed to influence the position of bromination.[8]

An alternative and often more selective method is the palladium-catalyzed cyclization of 2-alkynylbenzyl azides. This approach allows for the construction of the isoquinoline core with the bromine atom at the 4-position already in place. Subsequent bromination at the 7-position can then be achieved.[10][11]

Representative Synthetic Protocol: Bromination of Isoquinoline

This protocol outlines a general procedure for the bromination of isoquinoline, which may require optimization to selectively yield the 4,7-dibromo isomer.

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dry Ice/Acetone Bath

-

Diethyl Ether

-

Aqueous Ammonia (25%)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid and cool to 0°C.

-

Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add N-bromosuccinimide portion-wise, ensuring the internal temperature remains between -26°C and -22°C.[8]

-

Stir the reaction mixture for several hours at a controlled low temperature.[8]

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the mixture to a pH of 9.0 with aqueous ammonia, keeping the temperature below 25°C.

-

Extract the aqueous suspension with diethyl ether.

-

Combine the organic layers, wash with 1M NaOH and water, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the crude product by column chromatography or fractional distillation under reduced pressure to isolate the desired 4,7-dibromoisoquinoline.[8]

Causality Behind Experimental Choices:

-

Low Temperature: Performing the bromination at low temperatures is critical for controlling the regioselectivity of the reaction and minimizing the formation of unwanted isomers.[8]

-

N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for this type of aromatic substitution reaction.[12]

-

Strong Acid: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing bromination to the benzene ring.

Chemical Reactivity and Functionalization

The two bromine atoms of 4,7-dibromoisoquinoline exhibit differential reactivity, which can be exploited for selective functionalization. The C4-Br bond is generally more susceptible to nucleophilic attack and oxidative addition by palladium(0) catalysts compared to the C7-Br bond. This difference in reactivity allows for sequential cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

4,7-Dibromoisoquinoline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting 4,7-dibromoisoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups.[1][13][14]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines onto the isoquinoline core.[15][16]

General Experimental Workflow for Cross-Coupling:

Caption: A typical experimental workflow for a cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the isoquinoline ring system, further enhanced by the presence of the bromine atoms, facilitates nucleophilic aromatic substitution (SNAAr) reactions, particularly at the 4-position. Strong nucleophiles can displace the bromide under suitable reaction conditions.[17]

Spectroscopic Properties

The structural elucidation and purity assessment of 4,7-dibromoisoquinoline and its derivatives are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum of 4,7-dibromoisoquinoline will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[18]

Applications in Research and Drug Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] 4,7-Dibromoisoquinoline serves as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications.

The ability to selectively functionalize the 4- and 7-positions allows for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based drug candidates.[20] By introducing different substituents through cross-coupling reactions, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.[21] For instance, derivatives of bromoquinolines have been investigated as inhibitors of various kinases and topoisomerases, which are important targets in cancer therapy.[14][21]

Conclusion

4,7-Dibromoisoquinoline is a highly valuable and versatile building block in modern organic synthesis. Its well-defined chemical properties, coupled with the differential reactivity of its two bromine atoms, provide a robust platform for the construction of complex molecular architectures. The amenability of this compound to a wide array of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, will empower scientists to fully exploit the potential of 4,7-dibromoisoquinoline in the development of novel and impactful chemical entities.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 4-Bromoisoquinoline | C9H6BrN | CID 73743. Available from: [Link]

-

Wiley Online Library. A Selective Synthesis of 4‐Bromoisoquinoline and 4‐Bromoisoquinolone. Published April 08, 2014. Available from: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

-

Molecules. Safe Synthesis of 4,7-Dibromo[1][18][22]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Published October 16, 2018. Available from: [Link]

- Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives. WO1999067218A2.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[1][18][22]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Available from: [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

-

Molecules. Safe Synthesis of 4,7-Dibromo[1][18][22]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Published October 16, 2025. Available from: [Link]

-

ResearchGate. Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Published May 04, 2018. Available from: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

-

Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Available from: [Link]

-

Chem-Station. バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Published June 10, 2009. Available from: [Link]

-

MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Published July 31, 2020. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available from: [Link]

-

Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Published April 25, 2022. Available from: [Link]

-

National Center for Biotechnology Information. THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Available from: [Link]

-

NIST WebBook. Isoquinoline, 4-bromo-. Available from: [Link]

Sources

- 1. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]

- 12. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,7-Dibromoisoquinoline: Structural Dynamics, Site-Selective Functionalization, and Applications in Medicinal Chemistry

Introduction to the Isoquinoline Scaffold

Isoquinoline alkaloids represent a highly privileged scaffold in drug discovery, recognized for their structural diversity and profound pharmacological potential[1]. Within this class, 4,7-dibromoisoquinoline (CAS: 223671-10-1) has emerged as a critical, high-purity building block for advanced chemical synthesis[1].

The strategic placement of two distinct bromine substituents at the C4 and C7 positions provides a unique vector for orthogonal cross-coupling reactions. This dual-halogenation allows researchers to systematically functionalize the core, facilitating the rapid generation of complex molecular libraries for high-throughput biological screening[1].

Structural and Physicochemical Profile

The molecular architecture of 4,7-dibromoisoquinoline dictates its reactivity. The nitrogen atom in the isoquinoline core exerts a strong electron-withdrawing effect, significantly altering the electron density across the fused bicyclic system. While this typically activates the C1 and C3 positions toward nucleophilic attack, the bromines at C4 and C7 are perfectly primed for transition-metal-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical and Structural Data [2]

| Property | Value |

| Chemical Name | 4,7-Dibromoisoquinoline |

| CAS Number | 223671-10-1 |

| Molecular Formula | C9H5Br2N |

| Molecular Weight | 286.95 g/mol |

| MDL Number | MFCD13191776 |

| SMILES Code | BrC1=CC2=C(C=C1)C=NC=C2Br |

| Storage Conditions | Sealed in dry, room temperature |

Mechanistic Causality: Site-Selective Cross-Coupling

In polyhalogenated heteroarenes, predicting the site of oxidative addition by palladium catalysts is a complex interplay of sterics, electronics, and the ligation state of the catalyst. While 1,3-dihalo- and 1,6-dichloroisoquinolines typically undergo selective Suzuki-Miyaura coupling (SMC) at the highly electrophilic C1 position, 4,7-dibromoisoquinoline exhibits a fascinating divergent reactivity[3].

Empirical data and comprehensive surveys of pharmaceutical databases reveal that 4,7-dibromoisoquinoline reacts selectively at the C7 position during cross-coupling reactions[3].

The Causality Behind the Selectivity: The C7 position, located on the carbocyclic ring, is less sterically hindered and electronically distinct from the C4 position. The C4 position is situated on the heterocyclic ring and is subject to different mesomeric and inductive effects from the adjacent nitrogen atom. By carefully selecting the palladium pre-catalyst and ligand (e.g., opting for bulky, electron-rich phosphines), chemists can exploit this intrinsic electrophilicity difference. The catalyst preferentially undergoes oxidative addition at the more accessible C7 C-Br bond, allowing for high regioselectivity without the need for cumbersome protecting group strategies.

Logic flow of site-selective cross-coupling at the C7 position of 4,7-dibromoisoquinoline.

Self-Validating Experimental Protocol: Regioselective C7-Functionalization

To leverage this scaffold in drug discovery, robust and reproducible methodologies are required. The following protocol describes a site-selective Buchwald-Hartwig thiolation at the C7 position, a critical step in synthesizing bicyclic sulfonamide compounds that act as sodium channel inhibitors[4].

Objective: Synthesize a 7-thioether-4-bromoisoquinoline intermediate. Causality of Reagents: Xantphos is selected as a bidentate ligand because its wide bite angle (~111°) specifically promotes reductive elimination, which is often the rate-limiting step in C-S bond formation. Pd2(dba)3 serves as a robust, ligand-free Pd(0) source. N,N-diisopropylethylamine (DIEA) is used as a non-nucleophilic base to deprotonate the thiol without interfering with the electrophilic isoquinoline core.

Step-by-Step Methodology

-

Preparation: In a rigorously dried, argon-purged 2-mL reaction vial, charge 4,7-dibromoisoquinoline (1.0 equiv, e.g., 0.783 g, 2.73 mmol), Pd2(dba)3 (0.1 equiv, 0.250 g), and Xantphos (0.2 equiv, 0.316 g)[4].

-

Reagent Addition: Add anhydrous 1,4-dioxane (10.91 mL), followed by DIEA (2.0 equiv, 0.953 mL) and benzyl mercaptan (1.0 equiv, 0.323 mL)[4].

-

Reaction Execution: Seal the vessel and heat to 60 °C for 4 hours[4].

-

Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (m/z 287/289/291 isotopic pattern) is fully depleted, and the primary species corresponds solely to the mono-coupled product. If di-coupled byproducts appear, lower the temperature to 50 °C to preserve C7 selectivity.

-

Workup & Isolation: Quench the reaction mixture with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash column chromatography.

-

Self-Validation Checkpoint 2 (Structural): Perform 1H and 2D NOESY NMR on the isolated product. The definitive absence of the C7 proton signal, coupled with the preservation of the C4-adjacent proton signals, confirms strict C7 regioselectivity.

Strategic Applications in Drug Development

The ability to sequentially functionalize 4,7-dibromoisoquinoline makes it an invaluable asset in medicinal chemistry. Final active compounds derived from this intermediate often interact with nucleic acids, inhibit key enzymes, or modulate ion channels[1]. For instance, the C7-thiolated intermediate synthesized above can be further functionalized at the C4 position (e.g., via cyanation using dicyanozinc and (Ph3P)4Pd) to yield highly potent sodium channel inhibitors[4].

Workflow illustrating the sequential functionalization of 4,7-dibromoisoquinoline in drug discovery.

Safety, Handling, and Regulatory Compliance

4,7-Dibromoisoquinoline is strictly designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use[1]. Proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and a fume hood, must be utilized during handling.

Table 2: Hazard Classifications (GHS) [5]

| Hazard Class | Category | Hazard Code | Description |

| Acute Toxicity | Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Skin Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. |

| Eye Irritation | Eye Irrit. 2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Tox. | STOT SE 3 | H336 | May cause drowsiness or dizziness. |

References

- NextSDS. "4,7-dibromoisoquinoline — Chemical Substance Information.

- BenchChem. "4,7-Dibromoisoquinoline | 223671-10-1.

- BLD Pharm. "223671-10-1 | 4,7-Dibromoisoquinoline.

- Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

- Google Patents. "WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors.

Sources

- 1. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 2. 223671-10-1|4,7-Dibromoisoquinoline|BLD Pharm [bldpharm.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 5. nextsds.com [nextsds.com]

4,7-Dibromoisoquinoline IUPAC name

An in-depth technical guide on the structural properties, synthetic methodologies, and applications of 4,7-dibromoisoquinoline.

Executive Summary

4,7-Dibromoisoquinoline is a critical, dihalogenated heterocyclic building block extensively utilized in modern medicinal chemistry and advanced organic synthesis[1]. As a privileged scaffold, the isoquinoline core is ubiquitous in biologically active natural products and synthetic therapeutics. The strategic placement of bromine atoms at the C4 and C7 positions provides orthogonal reactivity handles, enabling synthetic chemists to perform sequential, regioselective transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper details the structural nomenclature, physicochemical properties, and field-proven methodologies for the synthesis and divergent functionalization of 4,7-dibromoisoquinoline, with a specific focus on its application in developing Proteolysis Targeting Chimeras (PROTACs)[3].

Structural & Physicochemical Profiling

Proper identification and handling of 4,7-dibromoisoquinoline require an understanding of its core physicochemical properties. According to standard IUPAC nomenclature, numbering begins at the carbon adjacent to the nitrogen (C1), with the nitrogen atom at position 2, continuing sequentially around the heterocyclic and fused benzene rings.

| Property | Value |

| IUPAC Name | 4,7-dibromoisoquinoline |

| CAS Registry Number | 223671-10-1[1] |

| Molecular Formula | C9H5Br2N[4] |

| Molecular Weight | 286.95 g/mol [4] |

| Appearance | Yellowish to off-white solid[3] |

| Solubility | Soluble in DCM, Acetone, DMSO; Insoluble in water[5] |

| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[6] |

Mechanistic Insights: Regioselective Functionalization

The true value of 4,7-dibromoisoquinoline lies in its differential reactivity during transition-metal-catalyzed cross-coupling. A common pitfall in designing synthetic routes is assuming that the more electron-deficient pyridine ring (C4) will preferentially undergo oxidative addition. However, empirical data and advanced mechanistic studies demonstrate that 4,7-dibromoisoquinoline undergoes Suzuki-Miyaura Coupling (SMC) selectively at the C7 position[2].

Causality of Regioselectivity: In palladium-catalyzed cross-couplings, the rate of oxidative addition into the C-Br bond is governed by a delicate balance of electronic deficiency and steric accessibility. While the C4 position is activated by the adjacent nitrogen in many heterocycles, in the isoquinoline system, C4 is adjacent to the C4a bridgehead carbon, introducing significant steric hindrance. Conversely, the C7 position on the fused carbocycle is less sterically encumbered. Consequently, the C7 C-Br bond is more susceptible to oxidative addition by the bulky, electron-rich Pd(0) catalyst, allowing for highly selective mono-functionalization (>9:1 regioselectivity) when stoichiometric control is maintained[2].

Applications in Drug Discovery: PROTACs and Cereblon Ligands

In the realm of targeted protein degradation, 4,7-dibromoisoquinoline serves as a rigid, bifunctional linker precursor. Recent patent literature highlights its use in synthesizing Cereblon (CRBN) E3 ubiquitin ligase modulators[3]. By leveraging the orthogonal reactivity of the C4 and C7 bromines, researchers can attach a target-binding moiety (e.g., a BRD4 inhibitor) to one position and an E3 ligase-recruiting moiety (like a thalidomide derivative) to the other. This modular assembly is critical for optimizing the spatial geometry and linker length required for effective ternary complex formation and subsequent proteasomal degradation of the target protein[3].

Experimental Methodologies

To ensure high yield and strict regiocontrol, the following self-validating protocols are recommended for the synthesis and functionalization of this scaffold.

Protocol A: Synthesis of 4,7-Dibromoisoquinoline via Electrophilic Bromination Rationale: The use of acetic acid as a solvent protonates the isoquinoline nitrogen, deactivating the ring system to prevent over-bromination, while leaving the C4 position sufficiently nucleophilic for electrophilic attack by the bromonium ion[3].

-

Setup: Dissolve 7-bromoisoquinoline (1.0 eq) in glacial acetic acid (0.4 M concentration).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise at room temperature.

-

Reaction: Heat the mixture to 100 °C and stir overnight under a nitrogen atmosphere[3].

-

Workup: Cool to room temperature, pour into ice water, and neutralize with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the product as a yellow solid[3].

-

Validation Check: Analyze the purified product via 1H-NMR. Successful C4 bromination is confirmed by the disappearance of the C4 proton doublet and the emergence of a sharp singlet for the C3 proton (typically shifted downfield due to the adjacent bromine and nitrogen).

Protocol B: Regioselective Suzuki-Miyaura Coupling at C7 Rationale: Limiting the boronic acid to near-stoichiometric amounts prevents over-coupling at the sterically hindered C4 position, exploiting the intrinsic kinetic preference for C7 oxidative addition[2].

-

Setup: In an oven-dried Schlenk flask, combine 4,7-dibromoisoquinoline (1.0 eq), the desired aryl boronic acid (1.05 eq), and Na2CO3 (2.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) as the catalyst.

-

Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a 0.2 M concentration.

-

Reaction: Heat the biphasic mixture to 80 °C for 4-6 hours under vigorous stirring.

-

Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

-

Validation Check: Perform LC-MS analysis. The mass spectrum must show the dominant peak corresponding to the mono-coupled product. Subsequent 2D NMR (HMBC) is required to definitively assign the aryl group to the C7 position, validating the regiochemical outcome before proceeding to C4 functionalization.

Mandatory Visualization

Figure 1: Synthesis and regioselective functionalization workflow of 4,7-dibromoisoquinoline.

References

-

4,7-dibromoisoquinoline — Chemical Substance Information, NextSDS,[Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes, Chemical Science (RSC Publishing),[Link]

-

ISOQUINOLINE, Ataman Kimya,[Link]

- CN102875465A - Method for preparing 7-bromoisoquinoline, Google P

- AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same, Google P

Sources

- 1. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 4. 223671-10-1|4,7-Dibromoisoquinoline|BLD Pharm [bldpharm.com]

- 5. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 6. nextsds.com [nextsds.com]

starting materials for 4,7-Dibromoisoquinoline synthesis

De Novo Synthesis and Regioselective Functionalization of 4,7-Dibromoisoquinoline: A Technical Guide for Advanced Scaffold Generation

Executive Summary

In modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Cereblon (CRBN) E3 ligase ligands, the demand for orthogonally functionalizable scaffolds is paramount[1]. 4,7-Dibromoisoquinoline (CAS: 223671-10-1) has emerged as a privileged building block due to the distinct electronic environments of its two bromine substituents[2]. This whitepaper provides a comprehensive, self-validating technical guide on the bottom-up synthesis of 4,7-dibromoisoquinoline from foundational starting materials, detailing the mechanistic causality behind each step and its downstream regioselective applications.

Retrosynthetic Strategy & Starting Material Selection

Direct di-bromination of an unsubstituted isoquinoline core is synthetically unviable, as it yields intractable mixtures of regioisomers and degradation products. Therefore, a bottom-up construction of the isoquinoline ring is required.

The optimal starting materials for 4,7-dibromoisoquinoline are 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal . This strategy pre-installs the C7-bromine (derived from the meta-position of the benzaldehyde) during the ring-forming step, reserving the highly specific C4-bromination for a late-stage electrophilic aromatic substitution.

Fig 1. Three-step synthetic workflow for 4,7-dibromoisoquinoline from foundational starting materials.

Mechanistic Causality: The "Why" Behind the Protocol

The Modified Pomeranz-Fritsch Cyclization

The first phase involves the condensation of 3-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base (imine). Upon exposure to a harsh dehydrating acid system (P₂O₅ in concentrated H₂SO₄), the acetal is cleaved to generate a highly reactive electrophilic species that attacks the aromatic ring to close the isoquinoline core.

Regiochemical Causality: Because the initial bromine atom is located at the meta position relative to the imine side chain, electrophilic ring closure can occur at two distinct sites:

-

The para position relative to the bromine (sterically favored), yielding 7-bromoisoquinoline .

-

The ortho position relative to the bromine (sterically hindered), yielding 5-bromoisoquinoline .

This step inherently produces a mixture of the 7-bromo and 5-bromo isomers. Attempting to separate these isomers at this stage is highly inefficient. The protocol elegantly bypasses this by carrying the mixture forward; the subsequent C4-bromination alters the chromatographic polarity of the molecules, allowing for the facile isolation of pure 4,7-dibromoisoquinoline via standard silica gel chromatography.

Electrophilic Bromination at C4

The isoquinoline core is highly deactivated toward electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen[2]. However, when forced under heated acidic conditions with N-Bromosuccinimide (NBS), substitution occurs almost exclusively at the C4 position. Electronic Causality: The transition state (Wheland intermediate) resulting from electrophilic attack at C4 preserves the aromaticity of the adjacent benzene ring. Attack at C1 or C3 would disrupt this aromaticity and place a positive charge dangerously close to the electronegative nitrogen, making C4 the thermodynamic and kinetic sink for electrophilic halogenation[2].

Experimental Protocols

The following self-validating protocol is adapted from validated patent literature for the scalable synthesis of the target scaffold.

Step 1: Synthesis of 3-bromobenzalaminoacetal (Imine Condensation)

-

To a solution of 3-bromobenzaldehyde (50.0 g, 0.27 mol) in toluene (250 mL), add aminoacetaldehyde dimethyl acetal (31.1 g, 0.30 mol).

-

Stir the mixture at room temperature for 15 minutes, then heat to 100 °C and maintain overnight.

-

Evaporate the reaction solvent under reduced pressure to afford 3-bromobenzalaminoacetal as a yellow oil (approx. 70 g, 95% yield). Use directly in the next step without further purification.

Step 2: Synthesis of 7-bromoisoquinoline / 5-bromoisoquinoline Mixture

-

Prepare a dehydrating acid bath by dissolving phosphorus pentoxide (140 g) in concentrated sulfuric acid (70 mL). Stir at room temperature until homogenized, then cool to 0 °C.

-

Slowly add the unpurified 3-bromobenzalaminoacetal (70 g, 0.26 mol) to the acid mixture to control the exotherm.

-

Heat the reaction vessel to 160 °C for exactly 30 minutes to drive the cyclization.

-

Cool the mixture to room temperature and carefully pour it into ice water (100 mL) under vigorous stirring.

-

Adjust the pH of the aqueous solution to 9 using saturated sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 × 100 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via silica gel chromatography (petroleum ether/ethyl acetate = 6:1) to isolate the mixture of 7-bromoisoquinoline and 5-bromoisoquinoline as a yellow solid (15.0 g, 28% yield).

Step 3: Synthesis of 4,7-dibromoisoquinoline

-

Dissolve the 7-bromo/5-bromoisoquinoline mixture (15.0 g, 0.072 mol) in glacial acetic acid (30 mL).

-

Add N-bromosuccinimide (19.3 g, 0.11 mol) to the solution.

-

Heat the mixture to 100 °C overnight under a nitrogen atmosphere.

-

Cool to room temperature, quench with water (10 mL), and neutralize the acid with saturated sodium hydroxide.

-

Extract the product with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude residue via silica gel chromatography (petroleum ether/ethyl acetate = 15:1) to separate the target compound from the 4,5-dibromo byproduct.

-

Isolate pure 4,7-dibromoisoquinoline as a yellow solid (6.0 g, 29% yield).

Quantitative Data Summary

Table 1: Quantitative Reaction Parameters for 4,7-Dibromoisoquinoline Synthesis

| Reaction Phase | Reagents & Starting Materials | Equivalents | Conditions | Isolated Yield |

| 1. Imine Condensation | 3-Bromobenzaldehyde (50.0 g)Aminoacetaldehyde dimethyl acetal | 1.0 eq1.11 eq | Toluene, 100 °C, 12 h | 95% |

| 2. Cyclization | 3-Bromobenzalaminoacetal (70.0 g)P₂O₅ / conc. H₂SO₄ | 1.0 eqExcess | 0 °C to 160 °C, 30 min | 28% * |

| 3. Bromination | 7-Br/5-Br Isoquinoline mixture (15.0 g)N-Bromosuccinimide (NBS) | 1.0 eq1.52 eq | Acetic Acid, 100 °C, 12 h | 29% |

*Yield represents the combined mixture of 7-bromo and 5-bromoisoquinoline isomers prior to separation.

Downstream Application: Regioselective Cross-Coupling

The primary value of 4,7-dibromoisoquinoline in drug development lies in its orthogonal reactivity. When subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC), the molecule exhibits profound site-selectivity for the C7 position[3].

Because the C4 position is relatively electron-rich (having been the site of electrophilic attack), it is highly resistant to oxidative addition by Pd(0). Conversely, the C7 position is electron-deficient due to the inductive pull of the isoquinoline core, making it the preferred site for SMC[3]. This allows medicinal chemists to selectively append targeting ligands (e.g., Cereblon binders) at C7 while retaining the C4-bromine for subsequent vector expansion[1].

Fig 2. Mechanistic logic governing the regioselective Suzuki-Miyaura cross-coupling at C7.

Sources

- 1. JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands - Google Patents [patents.google.com]

- 2. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Theoretical Framework: Understanding Reactivity in the Isoquinoline Core

An In-depth Technical Guide to the Electrophilic Bromination of Isoquinoline

This guide provides an in-depth exploration of the electrophilic bromination of isoquinoline, a cornerstone reaction for the synthesis of key intermediates in pharmaceutical and materials science. We will move beyond simple procedural descriptions to dissect the underlying principles of regioselectivity, offering field-proven protocols and troubleshooting insights to empower researchers in achieving high-yield, isomerically pure products.

The isoquinoline scaffold is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyridine ring. The regioselectivity of its reactions is dictated by the distinct electronic properties of these two rings.

The Dichotomy of Electron Density

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom deactivates the heterocyclic ring towards electrophilic aromatic substitution (SEAr). Conversely, the carbocyclic (benzene) ring remains comparatively electron-rich, making it the preferential site for electrophilic attack.[1]

Electrophilic substitution on the carbocyclic ring occurs primarily at the C5 and C8 positions.[2][3] This preference can be rationalized by examining the stability of the cationic Wheland intermediates formed upon electrophilic attack. Attack at C5 or C8 allows for the positive charge to be delocalized across the ring system via resonance structures that keep the aromatic sextet of the adjacent ring intact, conferring greater stability.[2]

Caption: General pathway for electrophilic substitution on isoquinoline.

Mastering Regioselectivity: Protocols and Mechanistic Insights

The primary challenge in the bromination of isoquinoline is controlling the regioselectivity between the C5 and C8 positions and avoiding poly-bromination. Historically, methods using elemental bromine and a Lewis acid catalyst often resulted in difficult-to-separate isomeric mixtures.[4][5] Modern protocols, however, offer exquisite control.

The Gold Standard: High-Selectivity Bromination in Strong Acid

The most reliable and scalable method for producing 5-bromoisoquinoline with high purity involves the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at cryogenic temperatures.[6][7]

Causality of Experimental Choice: In a strongly acidic medium like concentrated H₂SO₄, the isoquinoline nitrogen is protonated. This isoquinolinium ion places a formal positive charge on the nitrogen, drastically increasing the electron-withdrawing effect and further deactivating the entire pyridine ring. This effect electronically isolates the carbocyclic ring, making it the sole target for the electrophile. The low reaction temperature (typically -25°C to -18°C) provides kinetic control, strongly favoring substitution at the C5 position over the C8 position.[4] Careful temperature management is critical to suppress the formation of the 8-bromo isomer.[4]

Caption: Experimental workflow for the regioselective synthesis of 5-bromoisoquinoline.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [4][7]

This protocol is adapted from a robust and scalable procedure published in Organic Syntheses.

-

Preparation: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C in an ice bath.

-

Substrate Addition: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the vigorously stirred acid, ensuring the internal temperature does not exceed 30°C.

-

Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.

-

Reagent Addition: Recrystallized N-bromosuccinimide (NBS) (64.6 g, 363 mmol, 1.1 equiv) is added in small portions to the vigorously stirred solution. The rate of addition is controlled to maintain the internal temperature between -26°C and -22°C. Note: Using more than 1.1 equivalents can lead to the formation of 5,8-dibromoisoquinoline.[4]

-

Reaction: The suspension is stirred efficiently for 2 hours at -22°C (±1°C), followed by 3 hours at -18°C (±1°C).

-

Workup - Quenching: The homogeneous reaction mixture is carefully poured onto 1.0 kg of crushed ice in a larger flask.

-

Workup - Neutralization: The mixture is stirred while the pH is adjusted to ~8.0 by the slow addition of 25% aqueous ammonia. The temperature must be maintained below 30°C during neutralization.

-

Workup - Extraction: The resulting slurry is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or sublimation to yield pure 5-bromoisoquinoline as a white solid.

| Reagent/Condition | Key Parameter | Typical Yield | Major Product | Minor Product(s) | Reference |

| NBS / H₂SO₄ | -25°C to -18°C | 69-72% | 5-Bromoisoquinoline | 8-Bromoisoquinoline | [4][7] |

| Br₂ / AlCl₃ | 75°C | 43-46% | 5-Bromoisoquinoline | Isomeric mixtures | [5][8] |

| Gaseous Br₂ | 450°C | Low | 1-Bromoisoquinoline | Multiple products | [9] |

Lewis Acid Catalyzed Bromination

Direct bromination with elemental bromine (Br₂) requires a catalyst to polarize the Br-Br bond and generate a sufficiently powerful electrophile.[8] Lewis acids like aluminum chloride (AlCl₃) are commonly used.[5][10]

Mechanism: The Lewis acid coordinates with the lone pair of the isoquinoline nitrogen. This "swamping catalyst" effect deactivates the pyridine ring. A second equivalent of the Lewis acid then acts to polarize the Br₂ molecule, facilitating the electrophilic attack on the C5 position.[10] However, the higher temperatures required for this reaction (e.g., 75°C) often lead to lower regioselectivity and the formation of polyhalogenated byproducts like 5,8-dibromoisoquinoline.[8][11]

The Synthetic Challenge of Other Isomers

While 5-bromoisoquinoline is readily accessible, the synthesis of other isomers, particularly 8-bromoisoquinoline, requires a different strategic approach.

-

8-Bromoisoquinoline: Direct bromination is an inefficient method for preparing the 8-bromo isomer due to the kinetic preference for the C5 position.[4] The standard synthesis of 8-bromoisoquinoline is a multi-step sequence that does not rely on direct electrophilic bromination of the parent heterocycle. A common route involves:

-

4-Bromoisoquinoline: This isomer can also be synthesized, but it is the product of a different reaction mechanism, not a standard SEAr on the carbocyclic ring.[10]

Applications in Synthesis: The Versatile Bromoisoquinoline Building Block

5-Bromoisoquinoline is a valuable intermediate, primarily because the bromine atom can be readily transformed or used as a handle in cross-coupling reactions.[4]

A powerful demonstration of its utility is the convenient one-pot procedure to prepare 5-bromo-8-nitroisoquinoline directly from isoquinoline without isolating the 5-bromo intermediate.[4] After the initial bromination step in H₂SO₄ is complete, potassium nitrate is added to the cold reaction mixture, which then proceeds to nitrate the 8-position of the newly formed 5-bromoisoquinoline.[4] This highlights the synthetic efficiency that can be achieved by understanding and controlling the reactivity of the isoquinoline core.

Caption: Key downstream applications of 5-bromoisoquinoline intermediates.

Conclusion

The electrophilic bromination of isoquinoline is a reaction of significant synthetic importance. While multiple methods exist, achieving high regioselectivity and yield hinges on a precise understanding of the electronic nature of the isoquinoline core. For the preparation of isomerically pure 5-bromoisoquinoline, the use of N-Bromosuccinimide in concentrated sulfuric acid at cryogenic temperatures stands as the definitive, field-proven method. It is a self-validating system where careful control of stoichiometry and temperature directly translates to high product purity, obviating the complex separation challenges associated with older, catalyst-driven methods. This approach provides a reliable foundation for the subsequent elaboration of the isoquinoline scaffold in drug discovery and materials science.

References

-

Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

-

Mathison, I. W., & Morgan, P. H. (1974). A simplified and improved synthesis of 5-bromoisoquinoline. The Journal of Organic Chemistry, 39(21), 3210–3211. [Link]

-

Quinoline and Isoquinoline Reactivity. (n.d.). Filo. Retrieved March 21, 2026. [Link]

-

Dyall, L. K., & Pullin, C. Y. (1996). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Journal of the Chemical Society, Perkin Transactions 1, (13), 1547-1552. [Link]

-

Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synlett, (11), 1883-1885. [Link]

-

Gordon, M., & Pearson, D. E. (1964). Halogenation of some isoquinolines and quinolines. The Journal of Organic Chemistry, 29(2), 329–333. [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (1996). ResearchGate. [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Quimicaorganica.org. Retrieved March 21, 2026. [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved March 21, 2026. [Link]

-

Quinoline vs Isoquinoline: Structures & Reactions. (n.d.). Scribd. Retrieved March 21, 2026. [Link]

-

Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme. [Link]

-

Majetich, G., Hicks, R., & Reister, S. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 62(13), 4321–4326. [Link]

- Gordon, M., & Pearson, D. E. (1964). Halogenation of some isoquinolines and quinolines. Journal of Organic Chemistry, 29(2), 329-333.

-

den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 297-302. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Liverpool. Retrieved March 21, 2026. [Link]

-

Chen, J., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3020–3030. [Link]

-

da Silva, A. B. F., et al. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. The Journal of Organic Chemistry, 87(5), 2235–2245. [Link]

-

Sainsbury, M. (2001). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 649-864). Thieme. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

4,7-Dibromoisoquinoline: Solubility Profiling, Solvation Mechanics, and Optimization Strategies in Drug Development

Executive Summary

In modern medicinal chemistry, 4,7-dibromoisoquinoline (CAS: 223671-10-1) has emerged as a privileged di-halogenated scaffold. It is heavily utilized as a synthetic building block for kinase inhibitors and[1]. However, the same structural features that make it a versatile electrophile in cross-coupling reactions also impart extreme lipophilicity and high crystal lattice energy. For drug development professionals, mastering the solubility thermodynamics of this intermediate is critical for both robust chemical manufacturing and accurate in vitro biological screening.

This whitepaper provides an authoritative guide to the physicochemical properties, solvation mechanics, and self-validating experimental protocols required to handle 4,7-dibromoisoquinoline.

Physicochemical Profiling & Solvation Thermodynamics

The poor aqueous solubility of 4,7-dibromoisoquinoline is a direct consequence of its electronic and structural properties. Unsubstituted isoquinoline is a weak base with a pKa of approximately 5.4[2]. However, the introduction of a strongly electron-withdrawing bromine atom at the 4-position depletes electron density from the nitrogen, dropping the pKa to ~3.3[3]. The addition of a second bromine at the 7-position further exacerbates this effect through inductive withdrawal across the fused aromatic system[4].

Causality in Solvation: Because the estimated pKa of 4,7-dibromoisoquinoline falls below 2.5, the basic nitrogen remains entirely un-ionized at physiological pH (7.4). Without the solvation energy provided by ionization, the molecule relies entirely on weak dipole interactions, which are insufficient to overcome the massive crystal lattice energy driven by π−π stacking and halogen bonding. Consequently, the compound is practically insoluble in water and requires polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., Chloroform, DCM) for dissolution[1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4,7-Dibromoisoquinoline |

| CAS Registry Number | 223671-10-1 |

| Molecular Formula | C9H5Br2N |

| Molecular Weight | 286.95 g/mol |

| Appearance | Yellow solid[1] |

| Estimated pKa | < 2.5 (Non-ionized at pH 7.4) |

| LogP (Estimated) | 3.5 – 4.0 |

| Primary Solvents | DMSO, DMF, Dichloromethane, CDCl3 |

| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[5] |

Experimental Workflow: Thermodynamic Solubility Determination

When evaluating highly lipophilic intermediates, researchers must distinguish between kinetic and thermodynamic solubility. Kinetic methods (solvent-shifting from DMSO into buffer) often trap the compound in a state of metastable supersaturation, leading to artificially inflated solubility values that will cause precipitation in late-stage assays.

To prevent this, we utilize a self-validating Shake-Flask Thermodynamic Protocol .

Protocol 1: Shake-Flask Thermodynamic Profiling

This protocol ensures the system reaches true thermodynamic equilibrium, validating that no undissolved micro-particulates skew the analytical quantification.

-

Solid Dispensing: Add exactly 5.0 mg of solid 4,7-dibromoisoquinoline into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4). For biological assay simulation, use DMEM supplemented with 10% Fetal Bovine Serum (FBS). Causality: The serum albumin in FBS acts as a lipid carrier, temporarily masking the compound's hydrophobicity and providing a more accurate representation of in vitro assay solubility.

-

Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at 37°C for 48 hours. Causality: A 48-hour window provides sufficient activation energy to break the robust halogen-bonded crystal lattice, ensuring true equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Carefully aspirate the supernatant, ensuring the solid pellet is undisturbed.

-

Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (λ = 254 nm). Quantify the concentration against a 5-point standard calibration curve prepared in 100% DMSO.

Thermodynamic solubility profiling workflow for 4,7-dibromoisoquinoline.

Solubility-Driven Applications: Site-Selective Cross-Coupling

A primary reason drug developers utilize 4,7-dibromoisoquinoline is its capacity for sequential, site-selective functionalization[6]. According to comprehensive analyses of heteroaryl halides, during Suzuki-Miyaura coupling[7].

Causality in Regioselectivity & Solvation: The C7-Br bond is electronically more activated for oxidative addition by the Palladium(0) catalyst compared to the C4-Br bond. However, to achieve this selectivity, the compound must be fully solvated in a homogeneous catalytic environment. If solubility is poor, localized concentration gradients can force over-coupling (di-substitution).

Protocol 2: C7-Selective Suzuki-Miyaura Coupling

This protocol utilizes a mixed-solvent system to balance the lipophilicity of the isoquinoline with the polarity of the inorganic base.

-

Solvation: Dissolve 4,7-dibromoisoquinoline (1.0 eq) in a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solvation for the lipophilic dibromide, while water is strictly required to dissolve the inorganic base and generate the reactive boronate intermediate.

-

Reagent Addition: Add the target aryl boronic acid (1.05 eq) and K₂CO₃ (2.0 eq).

-

Catalyst Introduction: Under a strict argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides the steric bulk necessary to prevent unwanted insertion at the more hindered C4 position.

-

Thermal Cycling: Heat the reaction mixture to 80°C for 12 hours.

-

Workup: Quench with water, extract the organic layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and isolate the C7-functionalized product via silica gel chromatography.

Site-selective functionalization of 4,7-dibromoisoquinoline for PROTACs.

Strategies for Solubility Enhancement in Drug Design

When advancing 4,7-dibromoisoquinoline derivatives toward in vivo models, medicinal chemists must actively engineer the molecule to overcome its inherent insolubility:

-

Disruption of Planarity: The flat isoquinoline core stacks aggressively in the solid state. Introducing sp3-hybridized, bulky substituents at the C4 position (following C7 coupling) disrupts π−π stacking, lowering the melting point and increasing aqueous solubility.

-

Introduction of Basic Handles: Because the core nitrogen is non-basic (pKa < 2.5), attaching a basic moiety (e.g., a morpholine or piperazine ring) via Buchwald-Hartwig amination provides a new site for protonation at physiological pH, allowing for the formation of highly soluble HCl or mesylate salts.

-

Formulation Vehicles: For early in vivo pharmacokinetic (PK) dosing, derivatives of this scaffold typically require formulation in co-solvent mixtures such as 5% DMSO / 40% PEG400 / 55% Saline to maintain dissolution in the gastric juices or bloodstream[1].

References

-

NextSDS. "4,7-dibromoisoquinoline — Chemical Substance Information". Source: nextsds.com. URL: [Link]

- Arvinas Operations, Inc. "Cereblon ligands and bifunctional compounds comprising the same" (WO2018144649A1). Source: Google Patents.

-

Chemical Science (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Source: rsc.org. URL: [Link]

-

ResearchGate. "Effect of the Bromine Atom Upon the Dissociation Constants of Bromopyridines, Bromoquinolines and 4-Bromoisoquinoline". Source: researchgate.net. URL: [Link]

-

Organic Chemistry Data. "pKa Data Compiled by R. Williams". Source: organicchemistrydata.org. URL: [Link]

Sources

- 1. AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nextsds.com [nextsds.com]

- 6. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Thermodynamic Profiling and Melting Point Determination of 4,7-Dibromoisoquinoline: A Technical Guide

Executive Summary

4,7-Dibromoisoquinoline (CAS: 223671-10-1) is a highly privileged halogenated heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of cereblon-binding PROTACs (Proteolysis Targeting Chimeras) and bifunctional degraders[1][2]. As a crystalline yellow solid at standard temperature and pressure[2], its physical properties—specifically its melting point ( Tm )—are critical parameters for assessing compound purity, optimizing storage conditions, and designing thermodynamic profiles for cross-coupling reactions. This whitepaper provides an in-depth analysis of the structural determinants governing the melting point of 4,7-dibromoisoquinoline, alongside a rigorously validated, self-correcting experimental protocol for precise thermal characterization.

Thermodynamic & Structural Determinants of the Melting Point

The melting point of an organic heterocycle is a macroscopic manifestation of its microscopic crystal lattice energy and intermolecular forces. For 4,7-dibromoisoquinoline (Molecular Weight: 286.95 g/mol )[1], the transition from a crystalline solid to a liquid phase is dictated by three primary thermodynamic factors:

-

London Dispersion Forces (Polarizability): The parent compound, isoquinoline, is a low-melting solid/liquid at room temperature (mp ~24 °C). The introduction of two heavy, highly polarizable bromine atoms at the C4 and C7 positions significantly increases the electron cloud volume. This enhanced polarizability strengthens transient dipole interactions, raising the enthalpy of fusion ( ΔHfus ) and requiring higher thermal energy to disrupt the lattice.

-

Permanent Dipole Moments: The nitrogen atom within the isoquinoline core creates a permanent dipole. The asymmetric substitution of electronegative bromine atoms alters the net molecular dipole moment, enforcing a highly ordered alignment of molecules in the solid state.

-

Planarity and π−π Stacking: The flat, aromatic nature of the bicyclic isoquinoline system allows for efficient face-to-face and edge-to-face π−π stacking. The steric bulk of the bromine atoms dictates the specific polymorph formed during crystallization, directly influencing the packing efficiency of the crystal lattice.

Synthesis and Physical State Implications

According to synthetic protocols documented in pharmaceutical patent literature, 4,7-dibromoisoquinoline is synthesized via the bromination of a mixture of 7-bromoisoquinoline and 5-bromoisoquinoline using N-bromosuccinimide (NBS) in acetic acid at 100 °C[2]. Following neutralization, extraction, and silica gel chromatography, the product is isolated as a distinct yellow solid [2].

The solid-state nature of this compound is highly relevant when designing downstream functionalization. For instance, 4,7-dibromoisoquinoline undergoes highly site-selective Suzuki-Miyaura coupling (SMC) preferentially at the C7 position[3]. Because it is a solid, the compound must be fully dissolved in solvent systems (e.g., 1,4-dioxane/water) to ensure homogeneous palladium catalysis. Understanding its melting point and associated solubility profile is therefore a prerequisite for predicting reaction kinetics.

Standardized Protocol for Melting Point Determination

To ensure rigorous scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the melting point of 4,7-dibromoisoquinoline. This workflow minimizes user error and apparatus drift.

Phase 1: Sample Preparation and Purification

Causality: Impurities (such as unreacted monobromoisoquinolines or residual extraction solvents) disrupt the crystal lattice, causing melting point depression and broadening the melting range.

-

Recrystallization: Dissolve 50 mg of 4,7-dibromoisoquinoline in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

-

Desiccation: Filter the yellow crystals under a vacuum and dry in a desiccator over phosphorus pentoxide ( P2O5 ) for 24 hours to eliminate trace moisture.

-

Pulverization: Grind the dried sample into a fine, homogeneous powder using an agate mortar and pestle. Reasoning: Fine powders maximize surface area, ensuring efficient and uniform heat transfer across the sample during the melting process.

Phase 2: Apparatus Calibration (Self-Validation)

Causality: Calibration against known standards ensures the accuracy of the digital thermocouple and validates the heating block's thermal uniformity.

-

Select a high-purity melting point standard with a known Tm close to the expected range of the sample (e.g., Acetanilide, mp 114–116 °C).

-

Run the standard through the digital melting point apparatus to verify the temperature reading is within ±0.5 °C of the literature value. If a deviation occurs, apply a calibration offset to the final calculation.

Phase 3: Thermal Analysis (Capillary Method)

-

Loading: Press the open end of a glass capillary tube into the pulverized 4,7-dibromoisoquinoline. Drop the tube through a 1-meter hollow glass tube onto a hard surface to pack the solid tightly at the bottom (target height: 2-3 mm).

-

Rapid Heating: Insert the capillary into the calibrated apparatus. Set the initial heating rate to 10 °C/min until the temperature reaches approximately 15 °C below the anticipated melting point.

-

Slow Heating (Critical Step): Reduce the heating rate to exactly 1 °C/min . Reasoning: A slow heating rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause temperature lag, resulting in artificially high readings.

-

Observation: Record the Tonset (the temperature at which the first drop of liquid appears) and the Tclear (the temperature at which the entire sample is a clear liquid). The melting point is reported as this precise range.

Comparative Quantitative Data

To contextualize the thermal properties of 4,7-dibromoisoquinoline, the table below summarizes the physical states and molecular weights of related isoquinoline derivatives, illustrating the impact of halogenation on physical state.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical State (at 25 °C) |

| Isoquinoline | 119-65-3 | 129.16 | Liquid / Low-melting solid (mp ~24 °C) |

| 4-Bromoisoquinoline | 1532-97-4 | 208.06 | Solid (mp ~39-41 °C) |

| 7-Bromoisoquinoline | 588602-38-4 | 208.06 | Solid (mp ~44-45 °C) |

| 4,7-Dibromoisoquinoline | 223671-10-1 | 286.95 | Solid (Yellow) [2] |

Visualizations

Caption: Workflow for the synthesis and C7-selective Suzuki-Miyaura coupling of 4,7-dibromoisoquinoline.

Caption: Logical relationship of thermodynamic and structural factors determining the melting point.

References

- Source: benchchem.

- Title: WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL

- Source: Chemical Science (RSC Publishing)

Sources

- 1. 4,7-Dibromoisoquinoline | 223671-10-1 | Benchchem [benchchem.com]

- 2. WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]